Boc-D-Lys(2-Cl-Z)-OH

Catalog No.
S680398
CAS No.
57096-11-4
M.F
C19H27ClN2O6
M. Wt
414,9 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Lys(2-Cl-Z)-OH

CAS Number

57096-11-4

Product Name

Boc-D-Lys(2-Cl-Z)-OH

IUPAC Name

(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C19H27ClN2O6

Molecular Weight

414,9 g/mole

InChI

InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1

InChI Key

PJBKUXHWPDGAQA-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O

Synonyms

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoicacid;57084-73-8;C17H24N2O5S;MolPort-027-836-187;8377AB;ZINC91296981;AKOS016010652;AK119670;OR082459;AJ-129252;KB-210884

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
  • Boc-D-Lys(2-Cl-Z)-OH provides a convenient way to incorporate D-enantiomer of Lysine into peptides. This is crucial for studying the effect of chirality on peptide function, as D-peptides can have different biological properties compared to their L- counterparts .

Solid-Phase Peptide Synthesis (SPPS):

  • The Boc protecting group on the alpha-amino group allows for chain elongation on solid support during SPPS. This technique is widely used to synthesize peptides of various lengths and functionalities .

Preparation of Peptide Derivatives:

  • The 2-chloro-benzyloxycarbonyl (Z) group on the side chain can be selectively removed to introduce functionalities or attach targeting moieties. This enables the creation of peptide-based probes for studying protein-protein interactions or drug delivery systems .

Synthesis of Peptidomimetics:

  • By incorporating Boc-D-Lys(2-Cl-Z)-OH, researchers can design and synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability or potency .

Boc-D-Lys(2-Cl-Z)-OH, also known as Nα-Boc-Nε-(2-chlorobenzyl) D-lysine, is a derivative of the amino acid lysine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 2-chlorobenzyl (Cl-Z) group on the epsilon-amino group. This compound has a molecular formula of C₁₉H₂₇ClN₂O₆ and a molar mass of approximately 414.88 g/mol .

The Boc protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions, while the 2-chlorobenzyl group allows for further functionalization or modification through various

  • Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, exposing the free amino group for further reactions.
  • Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Peptide Bond Formation: This compound can be utilized in solid-phase peptide synthesis (SPPS), where it reacts with other amino acids to form peptide bonds.

These reactions make Boc-D-Lys(2-Cl-Z)-OH a versatile intermediate in organic synthesis and peptide chemistry .

The synthesis of Boc-D-Lys(2-Cl-Z)-OH typically involves several steps:

  • Protection of D-lysine: The amino groups of D-lysine are protected using the Boc anhydride to form Boc-D-lysine.
  • Chlorination: The epsilon-amino group is then modified by introducing the 2-chlorobenzyl moiety through a coupling reaction, often facilitated by activating agents like carbodiimides.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for research applications .

Boc-D-Lys(2-Cl-Z)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly those requiring specific modifications at the lysine residue.
  • Medicinal Chemistry: Its unique structure allows for the exploration of novel therapeutic agents by modifying the 2-chlorobenzyl group.
  • Research: It is utilized in studies focused on protein interactions and enzyme activity due to its ability to mimic natural lysine residues .

Here are some compounds similar to Boc-D-Lys(2-Cl-Z)-OH:

Compound NameStructure CharacteristicsUnique Features
Boc-D-lysineContains only the Boc protecting groupCommonly used without additional functionalization
Fmoc-D-lysineContains a fluorenylmethyloxycarbonyl protecting groupUseful for different peptide coupling strategies
Boc-Lys(4-NO₂-Bz)-OHContains a nitrobenzyl group instead of chlorobenzylProvides different reactivity due to nitro group

Boc-D-Lys(2-Cl-Z)-OH stands out due to its unique combination of protective and reactive groups, allowing for specific modifications that can enhance its utility in synthetic chemistry compared to other lysine derivatives .

XLogP3

3.5

Wikipedia

Boc-N'-(2-chloro-Cbz)-D-lysine

Dates

Modify: 2023-08-15

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